O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride
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Overview
Description
O-[[(1R,2R,4R)-2-Bicyclo[221]hept-5-enyl]methyl]hydroxylamine;hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanamine with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic hydroxylamines and their derivatives, such as:
- Bicyclo[2.2.1]hept-5-en-2-ylmethanamine
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness
What sets O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride apart is its specific stereochemistry and the presence of the hydroxylamine group.
Properties
IUPAC Name |
O-[[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c9-10-5-8-4-6-1-2-7(8)3-6;/h1-2,6-8H,3-5,9H2;1H/t6-,7+,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKYSUDKTGMVPY-MWDCIYOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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